molecular formula C12H14ClNO B1456793 (5R)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one CAS No. 1272755-28-8

(5R)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one

Cat. No.: B1456793
CAS No.: 1272755-28-8
M. Wt: 223.7 g/mol
InChI Key: BRRQAOCSBBICOV-LLVKDONJSA-N
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Description

(5R)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one is a chiral lactam derivative of the versatile pyrrolidin-2-one class. The compound features a benzyl group on the lactam nitrogen and a reactive chloromethyl substituent at the stereochemically defined 5-position. The (5R) absolute configuration makes this compound a valuable chiral building block or intermediate for asymmetric synthesis, particularly in the construction of more complex nitrogen-containing heterocycles and pharmacologically active molecules . The γ-lactam (pyrrolidin-2-one) skeleton is a recognized privileged structure in medicinal chemistry and is a component of numerous biologically active compounds and approved drugs . Specifically, 1-benzylpyrrolidin-2-ones have demonstrated significant research interest due to their potential as inhibitors of various biological targets, including histone deacetylases, cannabinoid receptors, and cyclin-dependent kinases . The presence of the chloromethyl group offers a versatile synthetic handle for further functionalization, such as nucleophilic substitution to create other derivatives, including hydroxymethyl analogs like (5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one , or for use in cyclization and linker conjugation strategies. This compound is supplied For Research Use Only and is intended solely for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(5R)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-8-11-6-7-12(15)14(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRQAOCSBBICOV-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@H]1CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lewis Acid-Catalyzed Donor–Acceptor Cyclopropane Ring-Opening and Lactamization

One of the most straightforward and versatile methods for synthesizing 1,5-substituted pyrrolidin-2-ones involves the use of donor–acceptor (DA) cyclopropanes bearing ester groups. The process includes:

  • Step 1: Lewis acid catalysis induces ring-opening of DA cyclopropanes with primary amines such as benzylamine.
  • Step 2: The ring-opened intermediate undergoes in situ lactamization forming the pyrrolidin-2-one ring.
  • Step 3: Dealkoxycarbonylation (removal of ester groups) is performed to yield the target compound.

This one-pot reaction sequence is efficient and applicable to a wide range of amines and DA cyclopropanes with various donor and acceptor groups. The reaction conditions typically involve reflux in toluene with acetic acid and a Lewis acid catalyst like nickel perchlorate.

Key findings:

  • The reaction produces mixtures of diastereomers when ester groups remain at the C(3) position.
  • Alkaline saponification followed by thermolysis can be used in one pot to remove ester groups, simplifying purification.
  • This method yields 1,5-substituted pyrrolidin-2-ones with high functional group tolerance and moderate to good yields.
Step Reagents/Conditions Outcome
Ring opening DA cyclopropane + benzylamine + Lewis acid (e.g., Ni(ClO4)2) γ-amino ester intermediate
Lactamization Reflux in toluene with acetic acid Pyrrolidin-2-one ring formation
Dealkoxycarbonylation Alkaline saponification + thermolysis Removal of ester groups, target compound

This approach is documented in recent literature as a practical route to bioactive 1,5-diarylpyrrolidin-2-ones, closely related to the target compound (5R)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one.

Stereoselective Nitro-Mannich Reaction Approach

Another sophisticated method involves the nitro-Mannich (aza-Henry) reaction, which enables the stereoselective synthesis of pyrrolidinones with multiple contiguous stereocenters:

  • Step 1: Conjugate addition of diorganozinc species to nitroacrylates.
  • Step 2: In situ nitro-Mannich reaction with an imine partner.
  • Step 3: Spontaneous lactamization to form the pyrrolidinone ring.

This method is noteworthy for its high diastereoselectivity and the ability to generate enantiomerically enriched pyrrolidinones in a single pot. It allows variation of substituents on the imine, enabling the synthesis of benzyl-substituted derivatives. The method yields isolated products in 48–84% yield as single diastereoisomers.

Step Reagents/Conditions Outcome
Conjugate addition Diorganozinc + nitroacrylate β-nitroamine intermediate
Nitro-Mannich reaction Imine partner, one-pot Formation of β-nitroamine
Lactamization Spontaneous under reaction conditions Pyrrolidinone ring formation

Although this method is more general for pyrrolidinones, it can be adapted to prepare benzyl-substituted pyrrolidinones such as the target compound.

Halogenated Pyrrolidin-2-one Synthesis via Chiral Precursors and Nucleophilic Substitution

The preparation of chloromethyl-substituted pyrrolidin-2-ones like this compound often involves:

  • Starting from chiral epichlorohydrin derivatives or halogenated intermediates.
  • Nucleophilic substitution with benzylamine or related nucleophiles.
  • Cyclization to form the pyrrolidinone ring.

For example, synthetic routes to related compounds such as brivaracetam involve:

  • Treatment of chiral epichlorohydrin with nucleophiles to introduce substituents.
  • Alkylation and cyclization steps under controlled conditions.
  • Use of chiral chromatography to separate enantiomers.

While brivaracetam synthesis focuses on propyl-substituted pyrrolidinones, analogous strategies can be applied to benzyl and chloromethyl substituents. The use of sodium cyanide, methyl bromoesters, and ammonia in sequence can build the pyrrolidinone core with halogenated side chains.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Lewis acid-catalyzed DA cyclopropane ring-opening and lactamization DA cyclopropane + benzylamine + Lewis acid; reflux in toluene + acetic acid; alkaline saponification One-pot process; broad scope; moderate to good yields Requires ester deprotection step; diastereomer mixtures possible
Nitro-Mannich reaction Diorganozinc + nitroacrylate + imine; one-pot High stereoselectivity; single diastereomer; adaptable substituents More complex reagents; moderate enantioselectivity
Chiral precursor-based nucleophilic substitution and cyclization Chiral epichlorohydrin derivatives; nucleophiles; alkylation; cyclization Access to chiral chloromethyl pyrrolidinones; scalable Requires chiral separation; multistep synthesis

Detailed Research Findings and Notes

  • The Lewis acid catalysis method is well-documented for its efficiency in synthesizing 1,5-substituted pyrrolidin-2-ones, including benzyl-substituted derivatives. The method’s one-pot nature reduces purification steps and improves practicality.
  • The nitro-Mannich reaction provides excellent stereocontrol and is valuable for synthesizing complex pyrrolidinones with multiple stereocenters, though it may require specialized ligands for asymmetric induction.
  • Synthetic routes involving chiral halogenated intermediates, such as epichlorohydrin derivatives, are useful for introducing chloromethyl groups. These routes often require chromatographic separation of enantiomers but provide access to highly pure chiral products.
  • The removal of ester groups by alkaline saponification and thermolysis after lactamization is critical for obtaining the target pyrrolidinone without additional substituents at C(3).
  • The choice of protecting groups and reaction conditions (e.g., solvent, temperature) significantly influences the stereochemical outcome and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-5-chloromethyl-2-pyrrolidinone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidinone ring or the benzyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include:

    Substituted Pyrrolidinones: Resulting from nucleophilic substitution.

    Hydroxylated or Carbonylated Derivatives: Formed through oxidation.

    Reduced Pyrrolidinones: Obtained via reduction reactions.

Scientific Research Applications

Antidepressant Potential

Research indicates that derivatives of (5R)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one may enhance antidepressant effects. Modifications to the compound's structure could lead to improved efficacy in treating depression, making it a candidate for further pharmacological studies.

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies suggest that certain derivatives can inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest. This application highlights the importance of exploring structural modifications to optimize therapeutic effects against various cancer types.

Neurological Disorders

Given its interaction with biological targets, this compound may also play a role in treating neurological disorders. Its derivatives could act on specific receptors involved in pain modulation and neuroprotection, providing avenues for developing analgesics or neuroprotective agents .

Synthesis of this compound

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Pyrrolidinone Ring: Starting from readily available precursors, the pyrrolidinone structure is constructed through cyclization reactions.
  • Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
  • Chloromethylation: The chloromethyl group is added to enhance reactivity and facilitate further modifications.

These synthetic routes allow for the generation of various derivatives that may exhibit distinct biological activities.

Interaction with Biological Targets

Studies have focused on how this compound interacts with specific biological targets, including receptors involved in neurotransmission and cell signaling pathways. Understanding these interactions is crucial for elucidating the compound's pharmacological profile and optimizing its therapeutic potential .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications at the chloromethyl position can significantly alter biological activity. For example, replacing the chloromethyl group with other substituents has been explored to enhance selectivity and potency against targeted diseases.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
(5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-oneCHClN\ODifferent stereochemistry at the 5-position
1-benzylpyrrolidin-2-oneCHNOLacks chloromethyl group, differing reactivity
(5R)-1-benzyl-5-hydroxymethylpyrrolidin-2-oneCHNOHydroxymethyl substitution alters biological activity

The unique chloromethyl substitution at the 5-position distinguishes this compound from its analogs, enhancing its reactivity and potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-5-chloromethyl-2-pyrrolidinone involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: The pathways may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The following table summarizes key structural features and biological activities of (5R)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one and related pyrrolidinone derivatives:

Compound Name Substituents Key Features Biological Activity/Applications Reference
This compound 1-Benzyl, 5-(chloromethyl) (R-configuration) Electrophilic chloromethyl group; lipophilic benzyl substituent Discontinued (synthetic precursor?)
5-(Chloromethyl)-5-hydroxy-1-phenylpyrrolidin-2-one (119d) 1-Phenyl, 5-(chloromethyl), 5-hydroxy Hydroxy group enhances polarity; potential stability issues Precursor for peptidomimetics
(S)-1-(2-(Substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one (5a-r) Varied benzylamino and acyl groups at 1-position Flexible substituents for target interaction (e.g., GABA-A receptors) Anticonvulsant (MES and scPTZ models)
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one 5-(Methanesulfonylphenyl), 2-amino Polar sulfonyl and amino groups; enhanced solubility Not reported (pharmacokinetic candidate)
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one 1-Methyl, 5-(pyridin-3-yl), 3-hydroxy (S-configuration) Hydroxy and pyridinyl groups for hydrogen bonding; stereospecific activity Metabolite (e.g., 3-hydroxycotinine)

Key Comparisons

Substituent Effects on Reactivity and Bioactivity
  • Chloromethyl Group : The presence of a chloromethyl group in the target compound and 119d introduces electrophilicity, enabling alkylation or cross-coupling reactions. However, 119d’s additional hydroxy group may reduce stability compared to the target compound’s purely lipophilic substituents .
  • Benzyl vs. Phenyl/Benzylamino Groups: The benzyl group in the target compound likely increases membrane permeability compared to the polar benzylamino derivatives (e.g., 5a-r). The latter’s anticonvulsant activity (ED₅₀ values in MES/scPTZ models) suggests that nitrogen-containing substituents enhance GABAergic modulation, a feature absent in the target compound .
  • Stereochemistry : The R-configuration in the target compound contrasts with the S-configuration in 5S-pyridinyl derivatives (e.g., 3-hydroxycotinine). Stereochemistry significantly impacts receptor binding; for example, 3-hydroxycotinine’s S-configuration is critical for its metabolic stability .
Pharmacological Potential
  • While the target compound lacks direct activity data, analogues like 5a-r demonstrate that pyrrolidinone scaffolds with flexible substituents (e.g., benzylamino groups) are effective anticonvulsants. Molecular docking studies for 5a-r revealed interactions with GABA-A receptors, suggesting that substituent flexibility and hydrogen-bonding capacity are key for activity .
  • The discontinued status of the target compound may reflect synthetic challenges or inferior pharmacokinetic properties compared to derivatives like 5-(methanesulfonylphenyl)pyrrolidin-2-one, which benefits from enhanced solubility .

Biological Activity

(5R)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones, characterized by a unique molecular structure that includes a benzyl group and a chloromethyl substituent. This compound has garnered attention in pharmacological research due to its significant biological activities, particularly in medicinal chemistry and organic synthesis.

  • Molecular Formula : CHClN\O
  • Chirality : The compound exhibits chirality at the 5-position of the pyrrolidinone ring, which is crucial for its biological activity.
  • Structure : The presence of both the benzyl and chloromethyl groups enhances its reactivity and potential as a therapeutic agent.

Biological Activities

Research has indicated that this compound exhibits several important biological activities:

  • Anthelmintic Activity :
    • Studies have shown that derivatives of pyrrolidinones, including this compound, can effectively paralyze and kill earthworms, indicating potential use as an anthelmintic agent. For example, in vitro tests demonstrated mean paralyzing times ranging from 11.12 to 23.65 minutes and death times from 17.76 to 34.84 minutes at a concentration of 2 mg/mL, comparable to standard drugs like Albendazole .
  • Pharmacological Applications :
    • The compound is being investigated for its potential as an antibacterial, antifungal, and anticancer agent. Its structural modifications can enhance or alter these biological activities significantly .
  • Mechanism of Action :
    • The mechanism involves interaction with specific molecular targets such as enzymes or receptors, leading to altered cellular processes. This includes inhibition or activation of enzymatic activity and modulation of receptor signaling pathways .

Structure-Activity Relationship (SAR)

The effectiveness of this compound in biological applications can be attributed to its structural characteristics:

  • Chloromethyl Group : Enhances reactivity and interaction with biological targets.
  • Benzyl Group : Influences the lipophilicity and overall biological activity.

The SAR studies highlight that modifications at the 5-position significantly impact the compound's efficacy against various biological targets .

Comparative Analysis

A comparison with similar compounds reveals unique features that distinguish this compound:

Compound NameStructureUnique Features
(5S)-1-benzyl-5-(chloromethyl)pyrrolidin-2-oneCHClN\ODifferent stereochemistry at the 5-position
1-benzylpyrrolidin-2-oneCHNOLacks chloromethyl group, differing reactivity
(5R)-1-benzyl-5-hydroxymethylpyrrolidin-2-oneCHNOHydroxymethyl substitution alters biological activity

This table illustrates how the presence of specific functional groups contributes to the distinct biological profiles of these compounds.

Case Studies

  • Anthelmintic Efficacy :
    • A study evaluated various pyrrolone derivatives for their ability to act against Pheretima posthuma and Perionyx excavatus. The findings indicated that certain structural modifications could enhance anthelmintic activity significantly, providing insights into the design of new therapeutic agents .
  • Pharmacological Investigations :
    • Further research into the pharmacological properties has revealed potential applications in treating infections and cancer due to the compound's ability to interact with multiple biological pathways .

Q & A

Q. What are the optimal synthetic routes for (5R)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one, and how can reaction yields be improved?

Methodological Answer:

  • Key Routes : Cyclization of hydroxy-pyrrolidinone precursors (e.g., 5-hydroxy-pyrrolidin-2-one derivatives) with benzyl halides or via base-assisted cyclization, as demonstrated in analogous pyrrolidinone syntheses .
  • Yield Optimization : Adjust stoichiometry of benzylating agents (e.g., 1.2–1.5 equivalents) and reaction temperature (40–60°C). For cyclization, use mild bases (e.g., K₂CO₃) to minimize side reactions. Reaction monitoring via TLC or HPLC is critical to identify intermediates .
  • Challenges : Competing N-alkylation vs. O-alkylation; stereoinduction requires chiral auxiliaries or enantioselective catalysts.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm stereochemistry at C5 (R-configuration) and benzyl/chloromethyl substitution patterns. Key signals: δ 4.2–4.5 ppm (chloromethyl CH₂Cl), δ 3.5–3.8 ppm (pyrrolidinone N-CH₂), and aromatic protons (δ 7.2–7.4 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₅ClNO: 248.0845).
  • FTIR : Confirm lactam carbonyl (C=O stretch at ~1680–1700 cm⁻¹) and C-Cl (600–800 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be rigorously validated?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane:isopropanol (90:10) mobile phase. Retention times for enantiomers should differ by ≥1.5 min .
  • XRPD : Compare experimental X-ray powder diffraction patterns with single-crystal data to confirm crystalline phase homogeneity .
  • Optical Rotation : Measure [α]D²⁵ (e.g., +15° to +25° for R-configuration in chloroform) .

Q. How to address contradictions in reaction yield reproducibility across laboratories?

Methodological Answer:

  • Controlled Variables : Standardize solvent purity (e.g., anhydrous DMF), moisture levels (use molecular sieves), and catalyst batch (e.g., Pd/C from same supplier).
  • Degradation Analysis : Test for hydrolytic instability of chloromethyl group (e.g., via LC-MS after 24-hour stability studies in THF/H₂O) .
  • Statistical Design : Perform DoE (Design of Experiments) to identify critical factors (e.g., temperature, stirring rate) affecting yield .

Q. What computational methods are suitable for studying the reactivity of the chloromethyl group in this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model SN2 displacement energetics (e.g., nucleophilic substitution with amines or thiols). Optimize transition-state geometries with B3LYP/6-31G(d) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. CHCl₃) on reaction pathways using GROMACS .
  • Docking Studies : Predict binding interactions in biological targets (e.g., proteases) via AutoDock Vina .

Q. How to identify and characterize byproducts formed during the synthesis of this compound?

Methodological Answer:

  • LC-MS/MS : Detect trace impurities (e.g., over-alkylated products or ring-opened derivatives) using reverse-phase C18 columns and gradient elution (water:acetonitrile + 0.1% formic acid) .
  • Isolation Techniques : Preparative HPLC or column chromatography (silica gel, ethyl acetate:hexane) to isolate byproducts for NMR/HRMS analysis .
  • Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to test for free-radical pathways in chloromethyl group reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5R)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one
Reactant of Route 2
(5R)-1-benzyl-5-(chloromethyl)pyrrolidin-2-one

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